molecular formula C22H22ClN5O2 B2757299 (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 2034297-88-4

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2757299
CAS No.: 2034297-88-4
M. Wt: 423.9
InChI Key: SAFRFQWYZSWOCV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an isoxazole ring, a piperazine ring, and a cyclopentapyridazine ring. These types of compounds are often found in pharmaceuticals and other biologically active substances .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, the presence of the isoxazole and piperazine rings could influence its solubility, stability, and reactivity .

Scientific Research Applications

Molecular Interaction and Binding Studies

Research on compounds with similar structures, particularly those involving piperazine, pyridazinone, and chlorophenyl groups, has explored their interaction with biological receptors. For example, studies on cannabinoid receptors have elucidated the molecular interaction mechanisms of antagonists, highlighting the importance of conformational analysis and the development of pharmacophore models for understanding receptor-ligand interactions (Shim et al., 2002). These insights can guide the design of new therapeutic agents by revealing critical structural features for binding efficacy.

Antimicrobial and Anticancer Activity

Compounds with isoxazole, pyridine, and piperazine moieties have been synthesized and evaluated for their antimicrobial and anticancer activities. Notably, studies have shown that these compounds exhibit variable and modest activity against bacteria and fungi, demonstrating the potential for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Furthermore, the synthesis of novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine has been pursued, with some showing high potency in anticancer activity screenings, suggesting a promising avenue for anticancer drug development (Katariya, Vennapu, & Shah, 2021).

Analgesic Properties

Investigations into the analgesic properties of compounds featuring chlorophenyl and piperazinyl groups have identified significant antinociceptive effects. These effects are comparable to those of morphine, implicating the involvement of noradrenergic and/or serotoninergic systems in their mechanisms of action (Giovannoni et al., 2003). This research highlights the therapeutic potential of such compounds in pain management.

Structural and Synthetic Studies

Synthetic pathways to novel heterocyclic compounds, including those with pyrazole, pyridazinone, and isoxazoline rings, have been explored, contributing to the chemical diversity accessible for pharmacological and material science applications. These studies often include detailed structural characterization, providing a foundation for further exploration of their properties and applications (Lv, Ding, & Zhao, 2013).

Properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2/c1-14-20(21(26-30-14)16-6-2-3-7-17(16)23)22(29)28-11-9-27(10-12-28)19-13-15-5-4-8-18(15)24-25-19/h2-3,6-7,13H,4-5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFRFQWYZSWOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=NN=C5CCCC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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